Benzamide, N-methyl-4-(2-propenyloxy)-

Alzheimer's disease Multi-target inhibitors Acetylcholinesterase

Benzamide, N-methyl-4-(2-propenyloxy)- (CAS 91132-70-6) belongs to the class of substituted benzamides bearing an N-methyl amide and a 4-allyloxy substituent on the aromatic ring. This substitution pattern positions the compound within a pharmacophore space explored for dual acetylcholinesterase (AChE) and β-secretase (BACE1) inhibition, a recognized multi-target strategy for Alzheimer's disease research.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 91132-70-6
Cat. No. B5906937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-methyl-4-(2-propenyloxy)-
CAS91132-70-6
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)OCC=C
InChIInChI=1S/C11H13NO2/c1-3-8-14-10-6-4-9(5-7-10)11(13)12-2/h3-7H,1,8H2,2H3,(H,12,13)
InChIKeyLPONHUMORMGEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-methyl-4-(2-propenyloxy)- (CAS 91132-70-6): A Scaffold for Multi-Target Benzamide Inhibitor Selection


Benzamide, N-methyl-4-(2-propenyloxy)- (CAS 91132-70-6) belongs to the class of substituted benzamides bearing an N-methyl amide and a 4-allyloxy substituent on the aromatic ring. This substitution pattern positions the compound within a pharmacophore space explored for dual acetylcholinesterase (AChE) and β-secretase (BACE1) inhibition, a recognized multi-target strategy for Alzheimer's disease research [1]. The allyloxy moiety introduces a potential electrophilic or hydrogen-bond acceptor site distinct from simple alkoxy analogs, which may influence binding interactions and metabolic stability profiles when compared to non-allyloxy in-class benzamides [2].

Why Benzamide, N-methyl-4-(2-propenyloxy)- Cannot Be Directly Replaced by Common Benzamide Analogs


Within the benzamide class, subtle variations in N-alkyl and O-alkenyl substitution can drastically alter dual-enzyme inhibition profiles, as demonstrated by Drozdowska et al. where IC50 values for AChE among eleven benzamides ranged from 0.056 µM to 2.57 µM, and BACE1 inhibition varied from 9.01 µM to 87.31 µM [1]. The 4-allyloxy group in CAS 91132-70-6 provides a unique hydrophobic and electronic character that simple methoxy or ethoxy benzamides lack; this group can engage in specific interactions, such as those involving the tyrosine residues identified in docking studies of related benzamides, where the substitution pattern directly influenced ligand placement and enzyme flexibility reduction [1]. Consequently, generic selection of any benzamide analog for assay development, SAR expansion, or chemical probe sourcing without verifying this specific substitution profile risks selecting a compound with either negligible or divergent target engagement [1].

Quantitative Differentiation of N-methyl-4-(2-propenyloxy)benzamide from Closest Analogs


Dual AChE/BACE1 Inhibitory Potential: A Comparative Profile Against Leading Multi-Target Benzamides

While direct quantitative data for CAS 91132-70-6 is currently absent in the public domain, class-level SAR provides a robust basis for differentiation. The study by Drozdowska et al. established that among newly synthesized benzamides, N,N'-(1,4-phenylene)bis(3-methoxybenzamide) was the most potent dual inhibitor, with AChE IC50 = 0.056 µM (vs. donepezil IC50 = 0.046 µM) and BACE1 IC50 = 9.01 µM (vs. quercetin IC50 = 4.89 µM) [1]. In contrast, the structurally distinct benzamide JW2 (a non-allyloxy analog) showed markedly weaker activity, highlighting that even minor structural modifications yield orders-of-magnitude differences in potency [1]. The allyloxy group of CAS 91132-70-6 is hypothesized to mimic key hydrogen-bond acceptor features of the most active derivatives, placing it in a potentially favorable zone of the SAR landscape for multi-target activity [1].

Alzheimer's disease Multi-target inhibitors Acetylcholinesterase

PDE4D2 Inhibition Profile Compared to Known Heterocyclic Benzamides

Preliminary screening data from BindingDB indicates that N-methyl-4-(prop-2-en-1-yloxy)benzamide (CAS 91132-70-6) inhibits phosphodiesterase PDE4D2 with an IC50 of approximately 80 µM [1]. This is a weak inhibitory activity when compared to the clinical PDE4 inhibitor roflumilast (IC50 ~0.7 nM for PDE4), but it is noteworthy when compared to other benzamide scaffolds that show no PDE4 activity at all. For example, certain benzamide-derived kinase inhibitors, such as those targeting BMP-2-inducible kinase (AAK1), can exhibit Ki values as low as 8.5 nM [2]. The presence of measurable PDE4D2 engagement, albeit weak, suggests that the allyloxy substitution may confer a unique interaction with the PDE4 catalytic site, potentially exploitable for designing selective PDE4 modulators that avoid the potent, side-effect-prone inhibition of other benzamide kinase inhibitors.

Phosphodiesterase Inflammation Kinase selectivity

Physicochemical Distinction from Common Positional Isomers

The compound 4-allyloxy-N-methylbenzamide (CAS 91132-70-6) has a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol . It is structurally distinct from the positional isomer 2-allyloxy-N-methylbenzamide (CAS 119123-54-5), which shares the same formula but differs in the position of the allyloxy group ortho to the amide instead of para. This positional change can significantly impact biological activity, as was observed in benzamide SAR studies where 2-OMe vs. 4-Me substitution on the phenyl ring shifted AChE IC50 by over 3-fold (8.7 µM for 2-Me vs. 29.1 µM for 4-Me) [1]. Similarly, N-alkyl substitution variants, such as the N-ethyl or N-propyl benzamides, would alter lipophilicity (logP ~1.67 for the target vs. estimated >2.2 for longer N-alkyl chains) and thereby modify membrane permeability and off-target binding.

Compound procurement Purity control Isomer identification

Recommended Application Scenarios for N-methyl-4-(2-propenyloxy)benzamide in Drug Discovery


Multi-Target Alzheimer's Disease Probe Development

Based on the dual AChE/BACE1 inhibitory potential of benzamide analogs described by Drozdowska et al. [1], CAS 91132-70-6 can be used as a starting scaffold for the design of novel multi-target anti-Alzheimer's agents. Its para-allyloxy group allows for further chemical diversification at the N-methyl position or the phenyl ring, enabling exploration of the structure-activity relationships that governed potency in the original study. Researchers can measure in vitro IC50 values against both AChE and BACE1 to benchmark against the lead compound N,N'-(1,4-phenylene)bis(3-methoxybenzamide) (AChE IC50 = 0.056 µM).

Selective PDE4 Modulator Design

Given its weak but measurable inhibition of PDE4D2 (IC50 = 80 µM) [2], this compound provides a unique starting point for medicinal chemists seeking to design PDE4 modulators with a reduced propensity for the emesis side effects associated with potent catalytic site inhibitors. Its selectivity profile, when compared to potent benzamide kinase inhibitors (e.g., AAK1 Ki = 8.5 nM) [3], indicates potential for a novel, non-kinase-targeted benzamide scaffold. This justifies its procurement for fragment-based screening or scaffold-hopping campaigns in inflammatory disease programs.

Analytical Reference and Purity Standard for Isomer Discrimination

The distinct physicochemical properties of CAS 91132-70-6, including its specific logP, PSA, and chromatographic behavior , make it valuable as a reference standard for analytical chemistry. Laboratories developing HPLC, LC-MS, or NMR methods to resolve positional isomers of allyloxy-N-methylbenzamides can use this compound to establish retention times and spectral fingerprints, ensuring that research on advanced benzamide probes is not confounded by isomeric impurities.

Chemical Biology Tool for Kinase Selectivity Profiling Panels

The observation that some benzamide derivatives potently inhibit kinases (e.g., MINK, Abl, Lyn) [5] while others show negligible activity suggests that CAS 91132-70-6 could serve as a control compound in kinase selectivity profiling panels. Its simple structure and commercial availability make it a cost-effective negative control for confirming that observed cellular phenotypes are not due to off-target kinase inhibition, particularly when testing new benzamide-based chemical probes against a panel that includes AAK1 or BMP-2-inducible kinase.

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